3-(p-Tolyl)-4,5-dihydro-1H-pyrazole
Description
Significance of the Dihydropyrazoline Heterocycle in Contemporary Organic and Medicinal Chemistry Research
The dihydropyrazoline nucleus is a stable and versatile scaffold that has become a cornerstone in the development of new compounds with a wide range of biological activities. ptfarm.pl Its unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological properties. Researchers have extensively explored dihydropyrazoline derivatives, revealing their potential in various therapeutic areas.
The established pharmacological results of pyrazoline derivatives have made their synthesis an active area of investigation. rjptonline.org These compounds have been found to exhibit a remarkable array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. ptfarm.plresearchgate.net The versatility of the pyrazoline ring allows for chemical modifications that can enhance potency and reduce toxicity, making it a privileged structure in medicinal chemistry. iglobaljournal.com The ongoing research in this field continues to uncover new potential applications for these fascinating molecules.
Structural Characteristics and Nomenclature of 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole
The chemical compound at the heart of this article is this compound. Its structure consists of a 4,5-dihydropyrazole ring substituted at the 3-position with a p-tolyl group. The nomenclature precisely describes this arrangement: "3-(p-Tolyl)" indicates the presence of a tolyl group (a methyl-substituted phenyl ring) at the third position of the pyrazole (B372694) ring, with the methyl group at the para position (position 4) of the phenyl ring. The term "4,5-dihydro" specifies that the double bond in the pyrazole ring is located between the first and second nitrogen atoms, with the carbon atoms at positions 4 and 5 being saturated. Finally, "1H-pyrazole" denotes that the nitrogen at position 1 bears a hydrogen atom.
| Property | Value |
|---|---|
| CAS Number | 55865-88-8 bldpharm.com |
| Molecular Formula | C10H12N2 bldpharm.com |
| Molecular Weight | 160.22 g/mol bldpharm.com |
| SMILES Code | CC1=CC=C(C2=NNCC2)C=C1 bldpharm.com |
Research Trajectories and Academic Relevance of Dihydropyrazoles
The academic and industrial interest in dihydropyrazoles remains high, with research continually exploring new synthetic methodologies and biological applications. Current trends focus on the development of more efficient and environmentally friendly synthetic routes, often employing microwave-assisted synthesis or green catalysts. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C10H12N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
AMMQKVNYLNSIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNCC2 |
Origin of Product |
United States |
Synthetic Strategies for 3 P Tolyl 4,5 Dihydro 1h Pyrazole and Its Derivatives
Classical and Conventional Methodologies for Dihydropyrazoline Ring Formation
Traditional methods for synthesizing the dihydropyrazoline ring are robust and widely utilized, primarily involving cyclocondensation and cycloaddition reactions.
Cyclocondensation Reactions of Hydrazines
Cyclocondensation reactions involving hydrazine (B178648) and its derivatives are a cornerstone for pyrazoline synthesis. These reactions build the heterocyclic ring by forming two new carbon-nitrogen bonds, typically with the elimination of a small molecule like water.
The reaction between hydrazines and 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole (B372694) synthesis, is a primary route to pyrazoles and can be adapted for dihydropyrazoles. beilstein-journals.org While this method more directly leads to the aromatic pyrazole, the intermediate dihydropyrazole can be isolated under controlled conditions. For the synthesis of a 3-(p-tolyl) substituted pyrazoline, a key starting material would be a 1-(p-tolyl)-1,3-dicarbonyl compound. The reaction proceeds by initial condensation of the hydrazine with one carbonyl group, followed by intramolecular cyclization and dehydration. The regioselectivity, determining which nitrogen atom of an unsymmetrical hydrazine binds to which carbonyl carbon, can sometimes lead to a mixture of isomers. mdpi.com
Table 1: Examples of 1,3-Dicarbonyl Precursors for 3-(p-Tolyl)pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Reactant | Resulting Pyrazole Type |
| 1-(p-Tolyl)butane-1,3-dione | Hydrazine hydrate (B1144303) | 3-(p-Tolyl)-5-methyl-1H-pyrazole |
| Ethyl 3-oxo-3-(p-tolyl)propanoate | Hydrazine hydrate | 5-(p-Tolyl)-2,4-dihydro-3H-pyrazol-3-one |
| 1,3-Bis(p-tolyl)propane-1,3-dione | Phenylhydrazine (B124118) | 1-Phenyl-3,5-bis(p-tolyl)-1H-pyrazole |
This table illustrates potential starting materials based on the Knorr synthesis principle.
A highly effective and common method for synthesizing 3,5-diaryl-4,5-dihydropyrazoles involves the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. mdpi.comnih.gov To produce 3-(p-tolyl)-4,5-dihydro-1H-pyrazole, a chalcone (B49325) bearing a p-tolyl group at the carbonyl carbon is reacted with hydrazine hydrate, often in a protic solvent like ethanol (B145695) or acetic acid. nih.govnih.gov
The reaction mechanism involves a nucleophilic attack by the hydrazine on the β-carbon of the chalcone (Michael addition), followed by intramolecular cyclization and dehydration to yield the stable five-membered dihydropyrazole ring. beilstein-journals.org The reaction of a chalcone like 1-(phenyl)-3-(p-tolyl)prop-2-en-1-one with phenylhydrazine, for instance, would yield 1,5-diphenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole. The specific substitution pattern on the final product is directly determined by the structure of the initial chalcone and the hydrazine used. mdpi.comyu.edu.jo
Table 2: Synthesis of 3-(p-Tolyl)-4,5-dihydropyrazole Derivatives from Chalcones
| Chalcone Precursor | Hydrazine Derivative | Product | Reference |
| 1-(3,4-Dichlorophenyl)-3-(p-tolyl)prop-2-en-1-one | Phenylhydrazine | 3-(3,4-Dichlorophenyl)-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole | mdpi.com |
| 1-(Furan-2-yl)-3-(p-tolyl)prop-2-en-1-one | Thiosemicarbazide (B42300) | 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | veterinaria.orgresearchgate.net |
| 3-(1-Cyano-8,9-dimethoxy-2-(thiophen-2-yl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)acryloyl-p-tolyl | Hydrazine hydrate | 8,9-Dimethoxy-2-(thiophen-2-yl)-3-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile | nih.gov |
| 1-(Naphthalen-2-yl)-3-(2,5-dichloro-3-thienyl)prop-2-en-1-one | p-Tolylhydrazine | 3-(2,5-Dichloro-3-thienyl)-5-(2-naphthalenyl)-1-(p-tolyl)-1H-pyrazole | yu.edu.joresearchgate.net |
This table provides specific examples from published research.
An alternative but related pathway is the cyclization of pre-formed α,β-unsaturated hydrazones. rsc.org These intermediates are typically synthesized from the condensation of an α,β-unsaturated aldehyde or ketone with a hydrazine. The subsequent intramolecular cyclization can be promoted by acid or heat. rsc.org This method is particularly useful as it can provide access to specific isomers. For example, reacting an α,β-unsaturated ketone with a substituted hydrazine like tosylhydrazine can lead to the formation of pyrazoles through an elimination process following cyclization. beilstein-journals.org Recent developments have shown that these cyclizations can be achieved under metal-free oxidative conditions or catalyzed by metals like manganese and cobalt, offering divergent pathways to various functionalized pyrazolines. rsc.orgnih.govbohrium.com
[3+2] Cycloaddition Reactions (e.g., between 1,3-Dipoles and Dipolarophiles)
The [3+2] cycloaddition reaction is a powerful tool in heterocyclic synthesis, allowing for the construction of five-membered rings in a single, often highly stereospecific, step. researchgate.net In the context of dihydropyrazole synthesis, this typically involves the reaction of a 1,3-dipole with a dipolarophile (an alkene). acs.org
A common strategy employs nitrile imines as the 1,3-dipole. Nitrile imines, which can be generated in situ from hydrazonoyl halides, react with alkenes to form the dihydropyrazole ring. researchgate.net To synthesize a 3-(p-tolyl) substituted pyrazoline via this route, a nitrile imine bearing a p-tolyl group would be reacted with a suitable alkene. For example, reacting a p-tolyl-substituted nitrile imine with an electron-deficient alkene in the presence of a chiral Lewis acid catalyst can lead to highly enantioenriched dihydropyrazoles. acs.org Another variant involves the reaction of diazo compounds (as the 1,3-dipole) with alkenes. organic-chemistry.org
Modern and Green Chemistry Approaches in Dihydropyrazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents.
Microwave-assisted synthesis has emerged as a prominent green technique for synthesizing dihydropyrazoles. worldwidejournals.com The reaction of chalcones with hydrazines to form pyrazolines can be dramatically accelerated under microwave irradiation, often reducing reaction times from hours to mere minutes and increasing yields. nih.govworldwidejournals.com For example, the synthesis of 3,5-arylated 2-pyrazolines from chalcones and hydrazine derivatives in acetic acid under microwave heating has been shown to be highly efficient. nih.govmdpi.comjocpr.com
Another green approach is the use of ultrasound irradiation (sonication). Similar to microwaves, sonication can enhance reaction rates and yields. The synthesis of 5-(pyrazol-4-yl)-4,5-dihydropyrazoles has been successfully achieved by the cyclocondensation of chalcone-like compounds with hydrazines under ultrasonic conditions, offering short reaction times (2-20 minutes) and good yields (65-80%). researchgate.netmdpi.com
Furthermore, catalyst-free and solvent-free reaction conditions are being explored. The cyclocondensation of hydrazines with α,β-unsaturated ketones can sometimes proceed efficiently with simple heating, eliminating the need for a catalyst and minimizing solvent waste. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also aligns with the principles of green chemistry by saving time, resources, and reducing waste. organic-chemistry.org
Table 3: Comparison of Conventional vs. Green Synthesis Methods for Dihydropyrazoles
| Method | Conditions | Reaction Time | Yield | Environmental Impact | Reference |
| Conventional Heating | Reflux in ethanol/acetic acid | 4-24 hours | Moderate to Good | High energy use, solvent waste | mdpi.com |
| Microwave Irradiation | Acetic acid, 300-510 W | 2-15 minutes | High to Quantitative | Reduced energy, faster process | nih.govmdpi.comjocpr.com |
| Ultrasound Sonication | Ethanol/acetic acid, ambient temp. | 2-20 minutes | Good | Low energy, mild conditions | researchgate.netmdpi.com |
This table provides a general comparison of different synthetic approaches.
Metal-Catalyzed Cyclization Reactions
Metal catalysis has emerged as a powerful tool for the synthesis of pyrazoline derivatives, offering high efficiency and control over reactivity and selectivity. Palladium and copper are among the most utilized metals in these transformations.
Palladium-Catalyzed Cyclization of β,γ-Unsaturated Hydrazones with Aryl Iodides
A notable method for the synthesis of polysubstituted 4,5-dihydropyrazoles involves the palladium-catalyzed cyclization of β,γ-unsaturated hydrazones with aryl iodides. acs.orglookchem.com This two-component cyclization strategy results in the formation of new carbon-carbon and carbon-nitrogen bonds with moderate to good reactivity. acs.org The reaction is typically catalyzed by a Pd(0) species, such as Pd(PPh₃)₄, in the presence of a base like cesium carbonate (Cs₂CO₃). lookchem.com
The scope of this reaction is broad, tolerating a variety of substituents on both the aryl iodide and the hydrazone components. lookchem.com For instance, aryl iodides with both electron-donating and electron-withdrawing groups on the benzene (B151609) ring have been successfully employed. lookchem.com It has been observed that electron-donating substituents on the phenyl ring of the aryl iodide can lead to better reaction outcomes. lookchem.com Furthermore, different protective groups on the hydrazone, such as Boc and acetyl, are well-tolerated under the standard reaction conditions. lookchem.com The presence of a terminal ester or sulfonyl group on the β,γ-unsaturated hydrazone is crucial for the reaction to proceed smoothly. lookchem.com
Below is a table summarizing the effect of different substituents on the yield of the palladium-catalyzed cyclization:
| Entry | Aryl Iodide Substituent | Hydrazone Protective Group | Yield (%) |
| 1 | 4-Methoxy | Boc | 78 |
| 2 | 4-Methyl | Boc | 75 |
| 3 | 4-Fluoro | Boc | 72 |
| 4 | 4-Chloro | Boc | 70 |
| 5 | 4-Cyano | Boc | 68 |
| 6 | H | Acetyl | 64 |
| 7 | H | Boc | 73 |
Data compiled from various studies on palladium-catalyzed pyrazoline synthesis.
Copper-Mediated Condensation Reactions
Copper catalysis offers an efficient and environmentally friendly approach to the synthesis of pyrazole derivatives. thieme-connect.denih.gov Copper-catalyzed condensation reactions of hydrazines with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can proceed under mild conditions, often at room temperature and without the need for an acid catalyst. thieme-connect.denih.gov This method is advantageous due to its operational simplicity and the use of a relatively inexpensive and less toxic metal catalyst.
In a typical procedure, a copper salt like copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) is used to catalyze the reaction between a hydrazine and a dicarbonyl compound in a solvent like acetonitrile. thieme-connect.de This approach has been successfully applied to synthesize a variety of substituted pyrazoles in good yields. thieme-connect.de
Furthermore, copper triflate (Cu(OTf)₂) has been employed as a mediator for the one-pot synthesis of 1,3,5-triarylpyrazolines from chalcones and arylhydrazines in an ionic liquid like [bmim][PF₆]. nih.gov This protocol allows for the sequential addition-cyclocondensation and, in some cases, oxidative aromatization to yield the corresponding pyrazoles. nih.gov The catalyst can often be reused for several cycles without a significant loss in activity. nih.gov An efficient copper-mediated intra- and intermolecular aminoacyloxylation of β,γ-unsaturated hydrazones has also been developed, providing access to acyloxyl pyrazolines. rsc.org
Photocatalytic Synthesis Methods
Photocatalysis has gained prominence as a green and sustainable method for organic synthesis. By utilizing visible light as an energy source, these reactions can often be conducted under mild conditions with high selectivity.
Polyfluoroalkylation and Cyclization of Hydrazones
A photocatalytic approach has been developed for the synthesis of polyfluoroalkylated dihydropyrazoles. rsc.orgresearchgate.net This method involves the trifluoromethylation or difluoromethylation and subsequent cyclization of N-allyl or N-homoallyl aldehyde hydrazones. rsc.orgresearchgate.net The reaction is initiated by the generation of a hydrazonyl radical through an oxidative deprotonation electron transfer process under visible light irradiation. nih.gov
For instance, the reaction of N-allyl aldehyde hydrazones with a trifluoromethyl source like trifluoromethyl thianthrenium triflate, in the presence of a suitable photocatalyst, leads to the formation of trifluoromethylated dihydropyrazoles. rsc.org Similarly, difluoromethylated dihydropyrazoles can be obtained using PhI(O₂CCHF₂)₂ as the difluoromethyl source. rsc.org This protocol demonstrates good functional group tolerance and a broad substrate scope. rsc.org This hydrazonyl radical-mediated radical cyclization/allylation cascade provides an efficient route to diversely functionalized dihydropyrazoles. nih.gov
Environmentally Benign Synthesis Techniques
The development of environmentally friendly synthetic methods is a key focus in modern chemistry. Deep eutectic solvents (DESs) have emerged as promising green reaction media due to their low cost, biodegradability, and low volatility. ekb.eg
Deep Eutectic Solvent (DES)-Catalyzed Protocols
Deep eutectic solvents have been successfully employed as both the solvent and catalyst for the synthesis of pyrazoline derivatives. bhu.ac.in A common DES is a mixture of choline (B1196258) chloride and urea, which has been shown to be an effective medium for the [3+2] cycloaddition reaction between electron-deficient azides and alkenes to form 2-pyrazolines. mdpi.com This system can significantly reduce the reliance on volatile organic solvents. mdpi.com
In another application, a choline chloride and glycerol (B35011) mixture has been used as a DES for the cyclization of chalcones and phenylhydrazine to produce 1,3,5-trisubstituted pyrazolines. bhu.ac.in This method offers high yields and short reaction times, avoiding the need for toxic catalysts and volatile solvents. bhu.ac.in The hydrogen-bond donating properties and high dissolution capacity of the DES are believed to contribute to the increased yield of the pyrazoline derivatives. bhu.ac.in The use of DES in combination with ultrasound has also been shown to enhance reaction rates and yields for pyrazoline synthesis. derpharmachemica.com
The table below illustrates the efficiency of different solvent systems in the synthesis of a pyrazoline derivative:
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | PEG 400 | 6 | 38 |
| 2 | Ethylene Glycol | 6 | 38 |
| 3 | ChCl:Glycerol (1:2) | 1.5 | 87 |
Data adapted from a study on DES-catalyzed pyrazoline synthesis. bhu.ac.in
Microwave-Assisted and Solvent-Free Reaction Conditions
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of this compound and its derivatives has benefited from this technology, allowing for rapid and efficient cyclization reactions.
A notable application involves the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine hydrate. researchgate.net For instance, the reaction of 3-substituted phenyl-1-(p-tolyl)prop-2-en-1-ones with hydrazine hydrate under microwave irradiation provides a rapid and efficient route to the corresponding 5-substituted phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazoles. researchgate.net This method is highlighted as an eco-friendly and cost-effective protocol that uses smaller quantities of solvents. researchgate.net
Similarly, more complex derivatives have been synthesized using this approach. One study reports the microwave-assisted synthesis of 1-{4-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl}-3-phenylthiourea. uobasrah.edu.iq The reaction was carried out in a Panasonic microwave instrument, demonstrating the utility of this technology for preparing elaborate pyrazoline structures. uobasrah.edu.iq The use of microwave irradiation has been shown to accelerate reactions under both acidic and basic conditions, resulting in higher yields compared to conventional methods. researchgate.net
The advantages of microwave-assisted synthesis are not limited to solution-phase reactions. Solvent-free, or dry media, conditions have also been successfully employed. For example, the 1,3-cycloaddition of tosylhydrazones derived from α,β-unsaturated carbonyl compounds can be carried out using a base in a dry medium under microwave irradiation to produce pyrazole derivatives. dergipark.org.tr This approach aligns with the principles of green chemistry by reducing solvent waste. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolines
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional | Several hours (e.g., ~20 hours) | Moderate | Reflux in solvent (e.g., ethanol, acetic acid) | researchgate.netdergipark.org.tr |
| Microwave-Assisted | 2-20 minutes | High (e.g., 81-89%) | Microwave irradiation (e.g., 100-300W), often with less or no solvent | researchgate.netuobasrah.edu.iqdergipark.org.tr |
Synthesis of Key Precursors and Building Blocks for this compound Synthesis (e.g., Chalcone Derivatives, Epoxyketones)
The most common and versatile precursors for the synthesis of 4,5-dihydropyrazoles are α,β-unsaturated ketones, commonly known as chalcones. researchgate.netmdpi.comchemicalbook.com These compounds serve as the backbone for the pyrazoline ring system. researchgate.net
Chalcone Derivatives: Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between an appropriate acetophenone (B1666503) and a substituted benzaldehyde. dergipark.org.tracs.org For the synthesis of precursors to this compound, 4-methyl acetophenone (p-tolyl methyl ketone) is a key starting material. researchgate.net This is reacted with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) in a solvent such as ethanol. researchgate.netuobasrah.edu.iq
For example, the synthesis of (E)-3-(4-(2-(Dimethylamino)ethoxy)-3-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one was achieved through the Claisen-Schmidt reaction of 4-methyl acetophenone with 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde. mdpi.com The trans configuration of the resulting α,β-unsaturated system is confirmed by the large coupling constant (typically around 15.6 Hz) between the vinylic protons in the ¹H-NMR spectrum. mdpi.com
Epoxyketones: Another important class of precursors for pyrazoline synthesis is α,β-epoxyketones, which can be derived from chalcones. researchgate.net The epoxidation of the chalcone double bond, often using hydrogen peroxide in a basic medium, yields the corresponding epoxy chalcone. mdpi.com These intermediates can then be reacted with hydrazine derivatives. The reaction of an α,β-epoxyketone with hydrazine hydrate in boiling ethanol can lead to the formation of 4,5-dihydro-1H-pyrazol-4-ol derivatives. researchgate.net This provides an alternative route to functionalized pyrazolines that are not directly accessible from the chalcone-hydrazine cyclization.
Table 2: Key Precursors for this compound Synthesis
| Precursor Type | General Structure | Synthetic Method | Key Reactants for p-Tolyl Derivatives | Reference |
|---|---|---|---|---|
| Chalcone | Ar-CO-CH=CH-Ar' | Claisen-Schmidt Condensation | 4-Methyl Acetophenone + Substituted Benzaldehyde | dergipark.org.trresearchgate.net |
| Epoxyketone | Ar-CO-CH(O)CH-Ar' | Epoxidation of Chalcones | (p-Tolyl)-chalcone epoxide | researchgate.netmdpi.com |
Regioselectivity and Stereoselectivity Control in Dihydropyrazoline Ring Construction
The cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives is the most fundamental method for constructing the 4,5-dihydropyrazole ring. chemicalbook.com This reaction's outcome is governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: The reaction between a chalcone and a hydrazine (such as hydrazine hydrate or a substituted hydrazine) is a highly regioselective process. chemicalbook.commdpi.com The initial step is a Michael addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization and dehydration to yield the 4,5-dihydropyrazole (also known as a 2-pyrazoline). researchgate.netdergipark.org.tr The reaction of α,β-unsaturated ketones with hydrazine derivatives consistently leads to the formation of the Δ²-pyrazoline tautomer. chemicalbook.com The use of different catalysts, such as acids (e.g., acetic acid) or bases (e.g., triethylamine), can facilitate the cyclization, but the regiochemical outcome generally remains the same, affording the 1,3,5-trisubstituted-4,5-dihydropyrazole. researchgate.netchemicalbook.com
Stereoselectivity: When the cyclization reaction creates chiral centers at positions 4 and 5 of the pyrazoline ring, the formation of diastereomers is possible. The synthesis of bicyclic and tricyclic dihydropyrazoles has been studied to understand the stereochemical outcome. psu.edu In some cases, the reaction of benzylidenecycloalkanones with semicarbazide (B1199961) yielded two diastereoisomers (cis and trans), which could be identified by ¹H NMR spectroscopy based on the coupling constants of the vicinal protons. psu.edu However, the reaction with thiosemicarbazide often resulted in the formation of only a single diastereoisomer. psu.edu The stereochemistry can sometimes be controlled or influenced by the reaction conditions and the structure of the starting materials. For instance, the relative stereochemistry of the protons at the 3 and 3a positions in condensed pyrazole systems has been assigned as trans based on the large vicinal coupling constant (~13 Hz). psu.edu The study of ferrocenyl-substituted dihydropyrazoles has also shown that the E- and Z-isomers of the starting α,β-enones can influence the stereoselectivity of the cyclization. researchgate.net
Chemical Reactivity and Functionalization of the 3 P Tolyl 4,5 Dihydro 1h Pyrazole Scaffold
Transformation and Derivatization Reactions of the Dihydropyrazole Nucleus
The dihydropyrazole ring is the reactive core of the 3-(p-tolyl)-4,5-dihydro-1H-pyrazole molecule. It can undergo several transformations, including oxidative aromatization, N-substitution, and functionalization at specific carbon positions. These reactions are crucial for the synthesis of novel pyrazole-based compounds.
Oxidative Aromatization to Pyrazole (B372694) Derivatives
The conversion of 2-pyrazolines (4,5-dihydropyrazoles) to the corresponding aromatic pyrazoles is a fundamental transformation. This oxidative aromatization can be achieved using various reagents and conditions. One effective method involves the use of a catalytic amount of palladium on carbon (Pd/C) in acetic acid. nih.gov This approach has been successfully applied to 1,3,5-trisubstituted pyrazolines, yielding the corresponding pyrazoles efficiently. nih.gov
Another general approach for the synthesis of polyfunctionalized 3-trifluoromethylpyrazoles involves a (3 + 2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones. acs.org This reaction produces trans-configured 5-acyl-pyrazolines, which can then be aromatized by treatment with manganese dioxide. acs.org The solvent plays a critical role in the outcome of the oxidation step. In dimethyl sulfoxide (B87167) (DMSO), fully substituted pyrazoles are formed, while in hexane (B92381), the reaction proceeds via a deacylative pathway to afford 1,3,4-trisubstituted derivatives. acs.org
N-Substitution Reactions of the Pyrazoline Ring
The nitrogen atom at the N-1 position of the pyrazoline ring is a key site for functionalization. N-substitution reactions allow for the introduction of various substituents, significantly modifying the properties of the parent molecule. For instance, the reaction of 3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole with phenyl isocyanate in the presence of triethylamine (B128534) yields N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. core.ac.uk
Similarly, the synthesis of pyrazoline-thiazole derivatives often involves the initial formation of a carbothioamide at the N-1 position. researchgate.netresearchgate.netekb.eg This is typically achieved by reacting the pyrazoline with a thiocyanate (B1210189) salt or by cyclization of a chalcone (B49325) derivative with thiosemicarbazide (B42300). researchgate.netekb.eg The resulting N-thiocarbamoylpyrazoline serves as a versatile intermediate for the construction of hybrid heterocyclic systems. researchgate.netresearchgate.netekb.eg
| Starting Material | Reagent | Product | Reference |
| 3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole | Phenyl isocyanate, triethylamine | N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | core.ac.uk |
| Chalcone derivative, thiosemicarbazide | - | 5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | researchgate.netekb.eg |
Functional Group Interconversions on the p-Tolyl Substituent
The p-tolyl group at the C-3 position of the dihydropyrazole ring provides another handle for chemical modification. While direct functionalization of the tolyl methyl group is less commonly reported in the context of this specific scaffold, general methods for the oxidation of methylarenes to benzoic acids or benzyl (B1604629) alcohols are well-established in organic chemistry. Such transformations would provide access to a new set of derivatives with altered electronic and steric properties.
Reactivity of Specific Positions on the Dihydropyrazole Ring (e.g., C-4 Functionalization)
The C-4 position of the dihydropyrazole ring can also be a site for functionalization, leading to the introduction of various substituents and the creation of more complex molecular architectures. For instance, the synthesis of 4-functionalized pyrazoles can be achieved through oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. beilstein-journals.org Although this method is demonstrated on pyrazoles, the principles could potentially be adapted for dihydropyrazole systems.
Furthermore, the synthesis of 5-(pyrazol-4-yl)-4,5-dihydropyrazoles highlights the reactivity of the C-5 position, which is adjacent to the p-tolyl group in the parent scaffold. researchgate.net These reactions often involve the cyclocondensation of chalcone-like heteroanalogues with hydrazines. researchgate.net
Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Moiety
The this compound moiety can be incorporated into larger, more complex heterocyclic systems. This approach has led to the development of novel hybrid molecules with interesting chemical and biological properties.
Pyrazoline-Thiazole Conjugates
A significant area of research has focused on the synthesis of pyrazoline-thiazole conjugates. These hybrid systems are typically constructed by reacting an N-substituted pyrazoline, often a pyrazoline-1-carbothioamide, with a suitable α-halocarbonyl compound.
For example, the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with various halogenated compounds has been used to synthesize a range of thiazole (B1198619) derivatives. researchgate.net This includes the formation of ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-thiazole-5-carboxylate and 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one. researchgate.net
Another study describes the synthesis of pyrazolyl-thiazole derivatives by reacting 5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with phenacyl bromide derivatives. researchgate.netekb.eg This reaction leads to the formation of 2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-arylthiazoles. researchgate.netekb.eg
| Pyrazoline Starting Material | Reagent | Product | Reference |
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Ethyl 2-chloroacetoacetate | Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-thiazole-5-carboxylate | researchgate.net |
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Chloroacetic acid | 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one | researchgate.net |
| 5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 2-bromo-1-phenylethan-1-one | 2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | researchgate.netekb.eg |
| 5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 2-bromo-1-(4-chlorophenyl)ethan-1-one | 2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | researchgate.netekb.eg |
Pyrazoline-Thiadiazole Conjugates
A significant area of research involves the synthesis of hybrid molecules that conjugate the 3-(p-tolyl)-4,5-dihydropyrazole scaffold with a 1,3,4-thiadiazole (B1197879) ring. These conjugates are typically synthesized from a common precursor, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which is derived from the parent pyrazoline. nih.gov The carbothioamide (thiourea) moiety serves as a reactive handle for cyclization reactions to form the thiadiazole ring.
One common synthetic strategy involves the reaction of the pyrazole-1-carbothioamide with various hydrazonoyl halides. nih.govmdpi.comnih.gov This reaction proceeds via initial formation of a thiohydrazonate intermediate, which then undergoes intramolecular cyclization to yield the 1,3,4-thiadiazole ring. mdpi.com The specific substituents on the resulting thiadiazole ring are determined by the structure of the hydrazonoyl halide used. nih.govnih.gov
For instance, the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N'-arylpropanehydrazonoyl chlorides leads to the formation of 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-5-aryl-1,3,4-thiadiazole derivatives. mdpi.com Similarly, reacting the carbothioamide with hydrazonoyl halides in the presence of a base like triethylamine can yield complex systems where the pyrazoline-thiazole unit is further linked to a 1,3,4-thiadiazole ring. nih.gov Another approach involves reacting 3-(1H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with hydrazonoyl halides in dioxane with triethylamine to produce various substituted pyrazoline-thiazole-diazene conjugates, showcasing the versatility of this synthetic route. nih.gov
Table 1: Examples of Synthesized Pyrazoline-Thiadiazole Conjugates
| Starting Material | Reagent | Resulting Conjugate Structure | Reference |
|---|---|---|---|
| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Hydrazonoyl Halides (e.g., 16a-d) | N'-(5-substituted-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide | nih.gov |
| 3-(1H-Indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Hydrazonoyl Halides (e.g., 8a-e) | 2-(3-(1H-Indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-substituted-5-(substituted diazenyl)thiazole | nih.gov |
| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Thioamide derivatives | 2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(phenyldiazenyl)thiazole | mdpi.com |
| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 3-chloropentane-2,4-diones | Pyrazolyl-thiazole derivatives | ekb.eg |
Other Heterocycle Annulations and Spiro Formations
Beyond simple conjugation, the 3-(p-tolyl)-4,5-dihydropyrazole scaffold is a substrate for reactions that build additional fused (annulated) or spirocyclic ring systems. These transformations generate structurally complex and rigid molecular architectures.
Heterocycle Annulations
Annulation reactions often utilize functionalized pyrazoline derivatives to construct new heterocyclic rings fused to the pyrazole core. A notable example is the synthesis of pyrano[2,3-d]thiazole derivatives. nih.gov This is achieved by treating 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one with arylidenemalononitriles in the presence of a catalytic amount of piperidine. This reaction results in the formation of a fused pyran ring, yielding 5-amino-2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-7-aryl-7H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives. nih.gov
Table 2: Examples of Heterocycle Annulation Products
| Pyrazoline Derivative | Reagent(s) | Annulated Product | Reference |
|---|---|---|---|
| 2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one | Arylidenemalononitriles, Piperidine | 5-Amino-2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-7-aryl-7H-pyrano[2,3-d]thiazole-6-carbonitrile | nih.gov |
Spiro Formations
Spiro compounds featuring the pyrazoline ring have also been synthesized. These molecules contain two rings connected through a single common atom. A substrate-oriented multicomponent reaction has been developed for the synthesis of tetrahydro-spiro[pyrazolo[4,3-f]quinoline]-8,5'-pyrimidine derivatives. rsc.org While this specific example does not start directly with this compound, it demonstrates the utility of pyrazole-type structures in forming complex spirocyclic systems. The formation of the spiro linkage often relies on the functionalization at the C4 or C5 position of the pyrazole or a precursor ring. rsc.org
In another context, the reaction of diosgenin (B1670711) with oxalyl chloride, arylalkynes, and hydrazides can lead to the formation of spirostene-pyrazole conjugates, where a pyrazoline ring is attached to a steroidal spiro-system. mdpi.com This highlights the ability of pyrazoline-forming reactions to be incorporated into the synthesis of complex natural product derivatives. The formation of spiro acs.orgresearchgate.nettrienones from N-aryl propynamides also illustrates a synthetic pathway toward spirocycles, although this reaction leads to quinolin-2-ones or spiro acs.orgresearchgate.nettrienones depending on the substituents, rather than starting from a pre-formed pyrazoline ring. acs.org
Table 3: Examples of Spiro Formations Involving Pyrazole/Pyrazoline Scaffolds
| Reaction Type | Reactants | Spiro Product | Reference |
|---|---|---|---|
| Multicomponent Reaction | Barbituric acid derivatives, aldehydes, amines | Tetrahydro-spiro[pyrazolo[4,3-f]quinoline]-8,5'-pyrimidine derivatives | rsc.org |
| Consecutive Multicomponent Reaction | Diosgenin, oxalyl chloride, phenylacetylene, hydrazides | 3-O-(1-aroyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazoline)-spirostenes | mdpi.com |
| Spirolization/Defluorination | N-Aryl propynamides, SOCl₂, DMSO | Spiro acs.orgresearchgate.nettrienones | acs.org |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole, offering precise information about the hydrogen and carbon atomic environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound derivatives provides characteristic signals that confirm the presence of the tolyl and pyrazoline ring protons. For instance, in a related derivative, 1,5-diphenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, the methyl protons of the tolyl group appear as a singlet at approximately 2.41 ppm. rsc.org The aromatic protons of the p-tolyl group and any other aryl substituents typically resonate in the multiplet region between 7.0 and 8.0 ppm. rsc.org
The protons of the dihydropyrazole ring exhibit a characteristic AMX spin system. The two geminal protons at the C4 position (CH₂) and the single proton at the C5 position (CH) show distinct chemical shifts and coupling patterns. For example, in 1,5-diphenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, the C5 proton appears as a doublet of doublets around 5.28 ppm, while the two C4 protons resonate as separate doublet of doublets at approximately 3.85 ppm and 3.16 ppm, a result of their different spatial orientations. rsc.org
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (tolyl) | 2.41 | s | - |
| CH (C5-pyrazoline) | 5.28 | dd | 7.3, 12.4 |
| CH₂ (C4-pyrazoline) | 3.85 | dd | 12.4, 17.1 |
| CH₂ (C4-pyrazoline) | 3.16 | dd | 7.3, 17.1 |
| Ar-H | 7.09-7.66 | m | - |
| Data for 1,5-diphenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The methyl carbon of the p-tolyl group typically appears at a chemical shift of around 21.4 ppm. nih.gov The carbons of the pyrazoline ring are also readily identifiable. The C3 carbon, bearing the p-tolyl substituent, resonates at a downfield position, while the C4 (CH₂) and C5 (CH) carbons appear at upfield chemical shifts. nih.gov For instance, in a derivative, the C4 and C5 carbons have been observed at approximately 35.7 ppm and 61.8 ppm, respectively. nih.gov The aromatic carbons of the p-tolyl ring show signals in the range of 125-141 ppm. nih.gov
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (tolyl) | 21.4 |
| C4 (CH₂) | 35.7 |
| C5 (CH) | 61.8 |
| Aromatic Carbons | 125.7, 129.3, 130.0, 140.7 |
| C3 | ~154 |
| Data for a 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole derivative nih.gov |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound and its derivatives. The IR spectrum typically displays a characteristic absorption band for the C=N (imine) bond of the pyrazoline ring in the region of 1592-1616 cm⁻¹. researchgate.net The N-H stretching vibration of the pyrazoline ring is also observable. Aromatic C-H stretching vibrations from the tolyl group are generally seen above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrazoline ring and the methyl group appear below 3000 cm⁻¹. nih.gov For example, a derivative showed bands at 3032 cm⁻¹ (=C-H) and 2921 cm⁻¹ (-C-H). nih.gov
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=N (Pyrazoline) | Stretching | 1592-1616 researchgate.net |
| Aromatic C-H | Stretching | >3000 nih.gov |
| Aliphatic C-H | Stretching | <3000 nih.gov |
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₂N₂, 160.22 g/mol ). bldpharm.com The fragmentation pattern can further confirm the structure. For instance, in a related pyrazoline derivative, a prominent fragment corresponding to the loss of a substituent was observed. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, and nitrogen). For this compound (C₁₀H₁₂N₂), the theoretical elemental composition is approximately 74.96% carbon, 7.55% hydrogen, and 17.48% nitrogen. Experimental results from elemental analysis should closely match these calculated values to confirm the empirical formula. bldpharm.com This analytical method has been widely used to verify the composition of various pyrazoline derivatives. nih.govnih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure and absolute stereochemistry of chiral molecules. While a crystal structure for the specific parent compound this compound is not widely reported, extensive crystallographic studies have been conducted on closely related derivatives, providing a clear picture of the expected structural characteristics.
Detailed analysis of compounds such as 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide offers significant insights. iucr.orgnih.gov In this derivative, the central 4,5-dihydro-1H-pyrazole ring is not planar but adopts a twisted conformation on the C4-C5 bond. iucr.orgnih.gov The spatial arrangement of the substituents is of particular interest. The p-tolyl group at the C5 position is oriented nearly perpendicular to the mean plane of the pyrazoline ring, with a reported dihedral angle of 71.13 (11)°. iucr.orgnih.gov A similar orthogonal orientation of 86.13(9)° was observed in the corresponding carboxamide derivative. najah.edu This contrasts with the substituent at the C3 position, which tends to be nearly coplanar with the pyrazoline ring, suggesting a conjugated π-system. mdpi.comnih.gov
The presence of a chiral center at the C5 atom means the compound can exist as a racemate, and crystallization often yields a racemic mixture within the crystal lattice. iucr.org The crystal packing is typically stabilized by a network of intermolecular interactions, such as hydrogen bonds and, in some cases, π–π stacking interactions between aromatic rings. iucr.orgnih.gov For instance, in the crystal structure of the aforementioned thiophene-containing analogue, molecules are linked by N—H⋯S hydrogen bonds to form chains. iucr.orgnih.gov
The table below summarizes representative crystallographic data for a closely related derivative, 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, which illustrates the typical parameters determined in such an analysis. researchgate.net
Table 1: Representative Crystallographic Data for a 5-p-Tolyl-Pyrazoline Derivative researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅N₃S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1035 (4) |
| b (Å) | 12.0193 (5) |
| c (Å) | 15.1312 (7) |
| β (°) | 94.347 (2) |
| Volume (ų) | 1469.52 (12) |
Data obtained for 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
Chromatographic Techniques for Compound Purification and Purity Assessment
Chromatographic methods are indispensable for the isolation and purity verification of this compound following its synthesis. A combination of techniques is often employed to achieve high purity and to confirm the absence of starting materials and byproducts.
Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for rapidly monitoring the progress of the synthesis reaction. najah.edunih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light.
Column Chromatography: For preparative scale purification, column chromatography is the most common method. nih.govkcl.ac.ukmdpi.comdergipark.org.tr The crude product obtained after synthesis is loaded onto a column packed with a stationary phase, typically silica gel. A suitable mobile phase (eluent), which is often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure pyrazoline compound. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final compound with high resolution. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently used, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. ijcpa.in A developed RP-HPLC method can provide sharp, symmetrical peaks with specific retention times, allowing for accurate quantification of purity. ijcpa.in For chiral pyrazolines, HPLC on a chiral stationary phase is essential to separate and quantify the enantiomers, thereby determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a stereoselective synthesis. rsc.orgdoi.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used for both characterization and purity assessment. jocpr.comjapsonline.com The compound is vaporized and separated on a GC column, and the eluted components are subsequently ionized and detected by the mass spectrometer, providing information on the molecular weight and fragmentation pattern, which helps to confirm the structure of the pyrazoline and identify any impurities. jocpr.comresearchgate.net
The table below summarizes the chromatographic techniques commonly applied to pyrazoline derivatives.
Table 2: Chromatographic Methods for Pyrazoline Analysis
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Conditions | Ref. |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity check | Silica Gel | Hexane/Ethyl Acetate mixtures | najah.edunih.gov |
| Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate mixtures | nih.govkcl.ac.uk |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment, Quantification | C18 (Eclipse XBD) | Methanol/Water mixtures (may contain TFA) | nih.govijcpa.in |
| Chiral HPLC | Enantiomeric purity | Chiral Stationary Phase | Varies (e.g., Hexane/Isopropanol) | rsc.orgdoi.org |
Advanced Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry for elucidating the intricate details of molecular structures, properties, and reactivity. These computational methods, grounded in the principles of quantum mechanics, allow for the investigation of chemical systems at the atomic and electronic levels. For a heterocyclic compound like 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole, these theoretical approaches provide profound insights that complement experimental findings. They enable the prediction of molecular geometry, the analysis of electronic landscapes, and the exploration of potential energy surfaces, which collectively govern the molecule's stability and chemical behavior. Methodologies such as Density Functional Theory (DFT) are frequently employed to model various aspects of the molecule, from its ground-state electronic structure to the nature of its intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrazoline derivatives, providing high-quality results that correlate well with experimental data. researchgate.net DFT calculations, typically using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to perform geometry optimization, determining the most stable three-dimensional arrangement of atoms in the molecule. mdpi.com
For this compound, a full geometry optimization would reveal key structural parameters. Based on studies of analogous compounds, the pyrazoline ring is expected to be non-planar. nih.govdoaj.org The calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecule's conformation. These parameters are crucial for understanding the molecule's steric and electronic properties.
The electronic properties derived from DFT calculations help in predicting the molecule's stability and reactivity. The total energy of the optimized structure is a direct indicator of its thermodynamic stability. Furthermore, DFT is used to calculate various chemical descriptors that quantify reactivity, such as chemical potential, hardness, and electrophilicity, which are derived from the energies of the frontier molecular orbitals.
Table 1: Representative Theoretical Geometric Parameters for a 3-Aryl-4,5-dihydropyrazole Core Structure
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | N1-N2 | ~1.38 Å |
| N2-C3 | ~1.29 Å | |
| C3-C4 | ~1.50 Å | |
| C4-C5 | ~1.54 Å | |
| C5-N1 | ~1.47 Å | |
| Bond Angle | C5-N1-N2 | ~112° |
| N1-N2-C3 | ~110° | |
| N2-C3-C4 | ~112° | |
| Dihedral Angle | C5-N1-N2-C3 | Varies (non-planar ring) |
| Note: These values are illustrative and based on DFT calculations performed on closely related pyrazoline structures. The exact values for this compound would require a specific calculation. |
Pyrazolines, or dihydropyrazoles, can exist in different tautomeric forms depending on the position of the double bond within the five-membered ring. The three potential isomers are Δ1-pyrazoline (4,5-dihydro-3H-pyrazole), Δ2-pyrazoline (4,5-dihydro-1H-pyrazole), and Δ3-pyrazoline (2,3-dihydro-1H-pyrazole). Computational studies consistently show that for 1-unsubstituted pyrazolines, the Δ2-pyrazoline tautomer is the most thermodynamically stable form. researchgate.net Therefore, this compound is the predominant and most stable tautomer of this compound.
Beyond tautomerism, the non-planar nature of the 4,5-dihydropyrazole ring leads to conformational isomerism. The saturated C4 and C5 atoms allow the ring to adopt various conformations, often described as envelope or twisted forms. X-ray crystallographic and computational studies on similar structures, such as 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, reveal that the pyrazoline ring typically adopts a twisted conformation on the C4-C5 bond. researchgate.net This twisting minimizes steric strain and influences the relative orientation of the substituent at the 3-position. The p-tolyl group at C3 can have different spatial orientations relative to the pyrazoline ring, and DFT calculations can map the potential energy surface to identify the most stable conformer and the energy barriers between different conformations.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com The LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity or acidity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. In computational studies of a related compound containing a p-tolyl group, 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, the HOMO-LUMO energy gap was calculated to be approximately 4.95 eV, suggesting significant stability. researchgate.net This value provides an estimate for the electronic characteristics expected for this compound.
Table 2: Representative FMO Parameters for a Tolyl-Substituted Heterocycle
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.52 eV (approx.) | Electron-donating capability |
| ELUMO | -1.57 eV (approx.) | Electron-accepting capability |
| Energy Gap (ΔE) | 4.95 eV (approx.) | High kinetic stability, low reactivity |
| Note: Data derived from a computational study on the analogous compound 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. researchgate.net |
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface and uses a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. unar.ac.id Green and yellow areas represent regions of near-zero or intermediate potential.
For this compound, the MEP map would reveal specific reactive sites. The most negative potential is expected to be localized around the sp2-hybridized nitrogen atom (N2) of the pyrazoline ring due to the presence of its lone pair of electrons. The π-electron cloud of the p-tolyl ring would also exhibit negative potential. Conversely, the most positive potential would be found around the hydrogen atom attached to the N1 nitrogen (the N-H proton), making it the primary site for deprotonation or hydrogen bonding interactions. The MEP analysis thus provides a clear, visual prediction of how the molecule will interact with other charged or polar species. researchgate.net
The Reduced Density Gradient (RDG) is a function of the electron density (ρ) and its first derivative, which is used to identify and visualize non-covalent interactions (NCI). chemtools.org This method, often referred to as RDG-NCI analysis, is particularly useful for understanding the forces that govern molecular packing in the solid state, such as hydrogen bonds, van der Waals forces, and steric repulsions. jussieu.fr
The analysis involves plotting the RDG against the electron density. In regions of non-covalent interactions, the RDG value approaches zero at low electron densities, creating characteristic spikes in the plot. chemtools.org These regions can then be mapped onto the molecular structure as isosurfaces. The type of interaction is distinguished by coloring the isosurface according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds (sign(λ₂)ρ < 0).
Green surfaces denote weak, attractive van der Waals interactions (sign(λ₂)ρ ≈ 0).
Red surfaces represent repulsive interactions, such as steric clashes (sign(λ₂)ρ > 0).
For this compound, an RDG-NCI analysis would likely reveal a prominent blue isosurface corresponding to the hydrogen bond formed by the N1-H group. Green surfaces would be expected between the aromatic rings of adjacent molecules, indicating π-π stacking, and around the methyl and methylene (B1212753) groups, indicating van der Waals forces.
Quantum Chemical Topology approaches analyze the scalar and vector fields of the electron density to partition a molecule into atomic basins and characterize the chemical bonding. The most prominent of these methods is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. amercrystalassn.org
QTAIM provides a rigorous definition of atoms in a molecule and the bonds that connect them based on the topology of the electron density, ρ(r). amercrystalassn.org The theory identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies the presence of a chemical bond, and the line of maximum electron density connecting them is the bond path. researchgate.net
The properties of the electron density at the BCP provide quantitative information about the nature of the bond. Key descriptors include:
The electron density at the BCP (ρBCP): Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρBCP): A negative value indicates a shared-shell interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction (ionic bonds, hydrogen bonds, van der Waals forces), where density is depleted in the internuclear region.
A QTAIM analysis of this compound would allow for the precise characterization of every bond, including the covalent bonds within the pyrazoline and tolyl rings and the nature of any intermolecular interactions like hydrogen bonds in a dimer or crystal structure. scribd.com
Molecular Dynamics and Simulation Studies of Dihydropyrazole Systems
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic behavior and stability of dihydropyrazole derivatives when interacting with biological targets. These simulations extend the static view provided by molecular docking, offering insights into the conformational changes and interaction stability over time. By simulating the movements of atoms and molecules, MD studies can validate docking poses, elucidate the mechanism of binding, and assess the stability of the ligand-protein complex under conditions that mimic a physiological environment.
In studies of pyrazole (B372694) derivatives as potential inhibitors, MD simulations are frequently employed to confirm the stability of the docking results. For instance, after docking pyrazole-carboxamide derivatives into the active sites of human carbonic anhydrase isoenzymes (hCA I and hCA II), 50-nanosecond MD simulations were performed. researchgate.net These simulations analyzed the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complexes. The results indicated that the complexes, particularly with the most potent inhibitors, maintained stability throughout the simulation with only minor conformational changes and fluctuations, thus validating the initial docking predictions. researchgate.netnih.gov Similarly, MD studies on indolephenoxyacetamide (IPA) analogs, which include pyrazole structures, targeting catalase revealed that the ligand-protein complexes remained stable, confirming the binding mode predicted by docking. researchgate.net These simulations provide crucial information on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for the ligand's inhibitory activity.
In Silico Modeling for Ligand-Target Interactions (Molecular Docking Studies)
In silico molecular docking is a cornerstone of modern drug discovery, enabling the prediction and analysis of how a ligand, such as a dihydropyrazole derivative, might bind to the active site of a macromolecular target, typically a protein or enzyme. This computational technique is instrumental in understanding the structural basis of biological activity and in guiding the design of new, more potent compounds.
Prediction of Binding Modes and Interaction Sites within Macromolecular Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This allows for a detailed examination of the intermolecular interactions that drive the binding process, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For dihydropyrazole derivatives, docking studies have been successfully used to identify crucial binding modes with various enzymes. For example, when docked against the α-amylase enzyme, dihydropyrazole analogues demonstrated excellent binding scores, with interactions mediated by various functional groups like halides, alkyl, and alkoxy groups attached to the aromatic rings. nih.govacs.org A study on pyrazolinyl-indole derivatives, including the 3-(p-tolyl)-dihydropyrazole moiety, identified compound HD02 as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Docking simulations revealed that this compound fits into the EGFR active site, forming key interactions that are believed to be responsible for its cytotoxic effects on cancer cell lines. nih.gov
Similarly, docking of pyrazole derivatives into the active sites of receptor tyrosine kinase VEGFR-2 and other protein kinases like Aurora A and CDK2 has shown that these compounds bind deeply within the pocket, forming significant hydrogen bonds. researchgate.netnih.gov The analysis of these docked poses provides a rational basis for the observed biological activity and highlights the specific amino acid residues that are critical for ligand recognition and binding.
Computational Screening and Prioritization of Dihydropyrazole Derivatives
Computational screening, or virtual screening, uses docking to rapidly evaluate large libraries of compounds for their potential to bind to a specific biological target. This process allows researchers to prioritize a smaller, more manageable number of promising candidates for synthesis and experimental testing, thereby saving time and resources.
In the development of novel dihydropyrazole-based therapeutic agents, virtual screening plays a vital role. Researchers often synthesize a series of derivatives with varied substituents and then perform docking studies to predict their binding affinities. nih.govresearchgate.net The compounds are ranked based on parameters such as binding energy (kcal/mol) and inhibition constant (Ki). For instance, in a study targeting carbonic anhydrases for glaucoma treatment, substituted pyrazole derivatives were designed and docked. ijpbs.com The lead molecules were selected based on their low binding energies, and their pharmacokinetic properties were also predicted computationally to ensure they possessed drug-like characteristics. ijpbs.comnih.gov This prioritization process is crucial for identifying derivatives with the highest probability of success in subsequent in vitro and in vivo assays.
The table below illustrates typical data generated from molecular docking studies used to screen and prioritize dihydropyrazole derivatives against a hypothetical enzyme target.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |
| DPZ-01 | H | -7.8 | 1.5 | TYR23, LYS54, SER121 |
| DPZ-02 | 4-Cl | -8.9 | 0.45 | TYR23, LYS54, GLU98 |
| DPZ-03 | 4-OCH3 | -8.5 | 0.72 | TYR23, SER121, ASP150 |
| DPZ-04 | 4-NO2 | -9.2 | 0.21 | LYS54, GLU98, ASP150 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Structure-Activity Relationship (SAR) Derivation from Computational Data
By correlating the results of molecular docking with experimental biological activity data, researchers can derive valuable Structure-Activity Relationships (SAR). SAR studies explain how the chemical structure of a molecule influences its biological activity. Computational data helps to rationalize these relationships at the molecular level.
For dihydropyrazole derivatives, SAR analyses have shown that the nature and position of substituents on the phenyl rings significantly impact their inhibitory potency. nih.gov For example, computational and experimental studies on α-amylase inhibitors revealed that electron-withdrawing groups (like nitro or halides) and electron-donating groups (like alkyl or alkoxy) at different positions on the aromatic rings could enhance or decrease activity. nih.gov Docking studies can explain these observations by showing how different substituents alter the binding mode or form additional favorable interactions with the target protein. acs.org A quantitative structure-activity relationship (QSAR) study on pyrazoline derivatives as cyclooxygenase-2 (COX-2) inhibitors used computational descriptors to build a predictive model, which was then rationalized by molecular docking results identifying key interactions with amino acids like Arg44 and Glu465. ijbio.ir This synergy between computational data and experimental results is essential for the rational design and optimization of lead compounds. researchgate.net
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical calculations can provide valuable insights into the molecular structure and electronic properties, and serve as a powerful tool to complement and confirm experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
For pyrazole and dihydropyrazole derivatives, DFT calculations have been successfully employed to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. researchgate.net In a study on a novel pyrazole derivative, theoretical calculations were performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set. researchgate.net The calculated geometric parameters (bond lengths and angles) and spectroscopic data showed excellent agreement with the experimental values obtained from X-ray crystallography, FT-IR, and NMR. researchgate.netscientific.net
Such calculations not only help in the structural elucidation of newly synthesized compounds but also provide a deeper understanding of their electronic structure, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). scientific.net The correlation between theoretical and experimental spectra confirms the molecular structure and provides confidence in the synthesized compound's identity.
Below is a representative table comparing experimental and computationally predicted spectroscopic data for a dihydropyrazole derivative.
| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |
| ¹H NMR (δ, ppm) | ||
| CH (C5) | 5.88 (dd) | 5.92 |
| CH₂ (C4) | 3.20 (dd), 3.92 (dd) | 3.25, 3.98 |
| CH₃ (p-tolyl) | 2.35 (s) | 2.39 |
| ¹³C NMR (δ, ppm) | ||
| C=N (C3) | 155.73 | 156.10 |
| C5 | 63.34 | 63.85 |
| C4 | 39.68 | 40.12 |
| IR Frequencies (cm⁻¹) | ||
| N-H stretch | 3433 | 3450 |
| C=N stretch | 1580 | 1575 |
Note: The data in this table is illustrative, based on typical values reported for similar structures in the literature. nih.gov
This is an interactive data table. You can sort the columns by clicking on the headers.
Applications of 3 P Tolyl 4,5 Dihydro 1h Pyrazole in Contemporary Chemical Research
Role as a Privileged Scaffold in the Design and Synthesis of Novel Chemical Entities
The 3-(p-tolyl)-4,5-dihydro-1H-pyrazole core is recognized as a "privileged scaffold" in synthetic chemistry. nih.govdntb.gov.uamdpi.com This term describes a molecular framework that can be readily modified to interact with a variety of biological targets, leading to the discovery of new bioactive compounds. mdpi.com The pyrazole (B372694) ring system, with its two adjacent nitrogen atoms, offers sites for chemical modification, allowing chemists to fine-tune the properties of the resulting molecules. researchgate.net The presence of the p-tolyl group further provides a lipophilic region that can influence the compound's interactions with biological systems.
The synthesis of derivatives based on this scaffold is often straightforward, typically involving the cyclocondensation of a chalcone (B49325) with hydrazine (B178648) or its derivatives. nih.govmdpi.com This accessibility, combined with its proven track record in yielding biologically active molecules, solidifies its status as a privileged structure in the design and synthesis of new chemical entities. nih.govdntb.gov.uamdpi.com
Scaffold Design for Targeted Chemical Probes
The inherent properties of the this compound scaffold make it an excellent starting point for the design of targeted chemical probes, which are essential tools for studying biological processes.
Exploration in Medicinal Chemistry Research and Drug Design Strategies
In the realm of medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. nih.govdntb.gov.ua The this compound framework has been extensively explored for the development of new therapeutic agents. dntb.gov.ua Researchers have synthesized and evaluated a wide array of derivatives for various biological activities.
For instance, novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to possess significant antitubercular activity against Mycobacterium tuberculosis. nih.govresearchgate.net One particularly promising compound, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, exhibited a minimum inhibitory concentration (MIC) of 0.39 µg/ml. nih.gov
Furthermore, the scaffold has been incorporated into molecules designed as potential anticancer agents. ekb.egmdpi.com Studies have shown that certain pyrazoline derivatives can exhibit cytotoxic activity against various cancer cell lines. ekb.eg For example, some pyrazoline-thiazole hybrids have been investigated for their anti-proliferative activities. ekb.eg The versatility of the scaffold allows for the introduction of different functional groups to optimize potency and selectivity. smolecule.com
The anti-inflammatory potential of pyrazole derivatives is also an active area of research. mdpi.comnih.gov By modifying the this compound core, scientists aim to develop new anti-inflammatory agents with improved efficacy and safety profiles. mdpi.com
Table 1: Selected Biological Activities of this compound Derivatives
| Derivative Class | Target/Activity | Key Findings |
| 3,5-diaryl-4,5-dihydro-1H-pyrazoles | Antitubercular | Significant activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net |
| Pyrazoline-thiazole hybrids | Anticancer | Investigated for anti-proliferative activities against various cancer cell lines. ekb.eg |
| Pyrazole derivatives | Anti-inflammatory | Explored for the development of new anti-inflammatory agents. mdpi.comnih.gov |
| Furan-linked pyrazolines | Antimicrobial | Showed significant activity against various bacteria. acs.orgnih.gov |
Applications in Agrochemical Design and Development (e.g., Insecticides, Fungicides, Herbicides)
The pyrazole scaffold is not only important in medicine but also in agriculture. globalresearchonline.net Derivatives of this compound have been investigated for their potential as agrochemicals, including insecticides, fungicides, and herbicides. nih.govresearchgate.net
Research has demonstrated the insecticidal properties of certain pyrazoline derivatives. nih.gov For example, a study on the insecticidal activities of newly synthesized pyrazole compounds against Plodia interpunctella and Nilaparvata lugens showed promising results. nih.gov The mechanism of action is thought to involve the interaction of the pyrazoline ring with biological targets within the insects. nih.gov
The structural features of this compound can be systematically modified to enhance its efficacy against specific pests while minimizing harm to non-target organisms and the environment. This makes it an attractive scaffold for the development of next-generation crop protection agents.
Contributions to Materials Science and Advanced Functional Materials Research
Beyond its biological applications, the this compound structure has found utility in the field of materials science.
Development of Dye and Fluorescent Materials
Pyrazoline derivatives are known for their fluorescent properties, often exhibiting high quantum yields. mdpi.com This has led to their use as optical brighteners and in the development of new fluorescent dyes. mdpi.com The this compound core can be functionalized to create molecules with specific photophysical properties, such as tailored emission wavelengths and enhanced fluorescence intensity. mdpi.comresearchgate.net
These fluorescent pyrazoline derivatives have potential applications as fluorescent probes in chemosensors for the detection of metal ions. researchgate.net For instance, a pyrazoline-based fluorescent chemosensor has been developed for the selective detection of Cd2+ ions in water samples. researchgate.net
Conclusion and Future Research Directions
Summary of Current Research Landscape and Achievements
Research concerning 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole has primarily centered on its role as a key intermediate in the synthesis of more complex, biologically active heterocyclic compounds. A notable achievement is the utilization of its derivatives, such as 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, as precursors for a variety of thiazole (B1198619), 1,3,4-thiadiazole (B1197879), and pyrano[2,3-d]thiazole derivatives. nih.govresearchgate.net These synthesized compounds have demonstrated promising antimicrobial activities. nih.govresearchgate.netnih.gov
Furthermore, derivatives of this compound have been investigated for their potential in medicinal chemistry. For instance, complex derivatives have been explored as potential anticancer and anti-inflammatory agents, as well as kinase inhibitors. evitachem.comsmolecule.com The core structure's amenability to substitution has allowed for the generation of libraries of compounds with diverse pharmacological profiles, including antitubercular agents. nih.gov
The following table summarizes some of the key research findings and achievements related to derivatives of this compound.
| Research Area | Key Findings | Relevant Derivatives | Citations |
| Antimicrobial Activity | Synthesis of novel thiazole and 1,3,4-thiadiazole derivatives with significant antibacterial and antifungal properties. | 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | nih.govresearchgate.netnih.gov |
| Antitubercular Activity | Development of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives with pronounced activity against Mycobacterium tuberculosis. | 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone | nih.gov |
| Anticancer Potential | Investigation of complex quinoline- and thiazole-containing derivatives as potential anticancer agents. | 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline | smolecule.comacs.org |
| Medicinal Chemistry | Use as a lead compound for developing therapeutics for various diseases. | 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | evitachem.com |
Identification of Emerging Synthetic Methodologies and Reactivity Patterns
The synthesis of the this compound core and its derivatives traditionally relies on the cyclocondensation reaction between α,β-unsaturated ketones (chalcones) and hydrazine (B178648) derivatives. semanticscholar.orgnih.gov However, the field is witnessing a shift towards more efficient and environmentally benign synthetic protocols. Emerging methodologies include the use of microwave irradiation and ultrasound-assisted synthesis to accelerate reaction times and improve yields. excli.demdpi.com
A key reactivity pattern of the this compound scaffold is the reactivity of the N1-position, which readily undergoes substitution. This has been extensively exploited to introduce a wide range of functional groups and heterocyclic moieties, thereby modulating the biological activity of the resulting compounds. nih.govresearchgate.net For example, the introduction of a carbothioamide group at the N1-position creates a versatile handle for further cyclization reactions. nih.govresearchgate.netnanobioletters.com The C5 position of the pyrazoline ring also demonstrates reactivity, participating in the formation of fused ring systems. nih.gov
Opportunities in Advanced Computational Design and Predictive Modeling
The application of computational chemistry in studying pyrazole (B372694) derivatives is a rapidly growing area that holds immense potential for the rational design of novel this compound-based compounds. acs.org Molecular docking studies can be employed to predict the binding interactions of these derivatives with various biological targets, such as enzymes and receptors. acs.orgchemmethod.comresearchgate.net This in silico approach can help in identifying promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process.
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can further elucidate the relationship between the chemical structure of these derivatives and their biological activity. researchgate.net By identifying the key structural features that contribute to a desired pharmacological effect, these models can guide the design of more potent and selective compounds. For instance, computational studies on similar pyrazoline derivatives have been used to understand their inhibitory activity against enzymes like monoamine oxidase. acs.orgmdpi.com
Future computational work could focus on:
Developing accurate force fields for this compound derivatives to enhance the reliability of molecular dynamics simulations.
Employing machine learning algorithms to predict the bioactivity and pharmacokinetic properties of virtual libraries of these compounds.
Utilizing quantum mechanical calculations to gain deeper insights into their electronic structure and reactivity.
Prospects for Novel Scaffold Derivatization and Expanded Applications in Chemical Sciences
The this compound scaffold is ripe for further derivatization to expand its applications beyond the current focus on medicinal chemistry. The inherent reactivity of the pyrazoline ring offers numerous possibilities for the introduction of novel functionalities and the construction of complex molecular architectures.
Future research in this area could explore:
Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral this compound derivatives could lead to compounds with enhanced biological specificity. acs.org
Fused Heterocyclic Systems: The synthesis of novel polycyclic compounds by fusing other heterocyclic rings to the pyrazoline core could result in molecules with unique photophysical or material properties. mdpi.com
Organocatalysis: Investigating the potential of chiral pyrazoline derivatives as organocatalysts in asymmetric synthesis is a promising avenue.
Materials Science: The incorporation of the this compound moiety into polymers or other materials could lead to the development of novel functional materials with applications in electronics or sensing.
The table below outlines some prospective areas for future research and derivatization.
| Future Research Area | Potential Derivatization Strategy | Potential Applications |
| Asymmetric Catalysis | Introduction of chiral auxiliaries or catalysts in the synthesis. | Enantioselective synthesis of biologically active molecules. |
| Novel Fused Systems | Annulation reactions with various cyclic precursors. | Development of novel dyes, sensors, or electronic materials. |
| Bio-conjugation | Attachment to biomolecules like peptides or nucleic acids. | Targeted drug delivery or diagnostic tools. |
| Coordination Chemistry | Synthesis of metal complexes with pyrazoline-based ligands. | Catalysis, magnetic materials, or luminescent probes. |
Q & A
Q. What are the standard synthetic routes for preparing 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, reacting p-tolylhydrazine with chalcone derivatives under acidic or basic conditions in ethanol or methanol. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1 hydrazine:ketone), and reaction time (6–12 hours). Isolation often involves crystallization or distillation. Microwave-assisted synthesis (e.g., 300 W irradiation for 15–30 minutes) can enhance efficiency and reduce side products .
Q. How can structural characterization of this compound derivatives be systematically performed?
Essential techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and diastereotopic protons in the pyrazoline ring.
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Use programs like Mercury CSD to analyze puckering parameters (amplitude , phase ) and intermolecular interactions (e.g., hydrogen bonding) .
Q. What preliminary biological assays are suitable for screening this compound derivatives?
Initial screening should focus on:
- Cytotoxicity assays (e.g., MTT on cancer cell lines like MDA-MB-468) to assess apoptosis induction via ROS generation and caspase-3 activation.
- Enzyme inhibition studies : COX-1/COX-2 selectivity using colorimetric assays.
- Antimicrobial testing : Agar diffusion or microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic methods be optimized to achieve regioselective functionalization of the pyrazoline ring?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10–20 minutes) and improves regioselectivity by uniform heating.
- Catalytic systems : Transition metals (e.g., Pd/Cu) or enzymes for C–H activation at specific positions.
- Solvent-free conditions : Minimize by-products in cyclocondensation reactions. Computational modeling (DFT) can predict reactive sites for targeted substitutions .
Q. What mechanistic insights explain the biological activity of this compound derivatives as COX-1 inhibitors?
Molecular docking and dynamics simulations reveal:
- Hydrophobic interactions : The p-tolyl group binds to COX-1’s hydrophobic pocket (Val349, Leu352).
- Hydrogen bonding : Pyrazoline NH with Tyr355 stabilizes the enzyme-inhibitor complex.
- Selectivity over COX-2 : Bulky substituents (e.g., 3,4-methylendioxyphenyl) reduce COX-2 affinity due to steric clashes with Val523 .
Q. How can crystallographic data resolve conformational ambiguities in pyrazoline derivatives?
Tools like Mercury CSD enable:
- Puckering analysis : Quantify non-planarity using Cremer-Pople parameters (, , ).
- Packing similarity calculations : Compare crystal structures to identify polymorphs.
- Void visualization : Assess solvent-accessible regions for co-crystallization studies. Example: Monoclinic symmetry in bromo/fluoro-substituted derivatives shows β-angle distortions (104.4°) .
Q. What methodologies enable the application of this compound derivatives as fluorescent sensors for metal ions?
Key steps involve:
- Designing fluorophores : Incorporate electron-donating groups (e.g., methoxyphenyl, furyl) to enhance π-conjugation.
- Paramagnetic quenching : Fe detection via fluorescence "turn-off" mechanisms.
- DFT validation : Calculate HOMO-LUMO gaps and excitation energies to correlate with experimental Stokes shifts .
Q. How do substituent modifications on the pyrazoline scaffold alter pharmacokinetic properties?
Use Schrödinger’s QikProp to predict:
- Lipophilicity (LogP) : Methyl/fluoro groups improve blood-brain barrier penetration.
- Oral bioavailability : Methoxy substituents enhance solubility (>30% human intestinal absorption).
- Toxicity : Bromo/chloro groups may require metabolic stability assays (e.g., CYP450 inhibition) .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound Derivatives
| Compound ID | Space Group | (Å) | (Å) | (Å) | (°) | V (Å) | Reference |
|---|---|---|---|---|---|---|---|
| 5-(4-Bromo) | 20.5345 | 5.2689 | 16.1929 | 104.443 | 1696.61 |
Table 2: Synthetic Yield Optimization Using Microwave Irradiation
| Reaction Time (min) | Power (W) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 15 | 300 | 85 | 98 | |
| 30 | 600 | 92 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
